molecular formula C16H20BrNO2 B1381141 tert-butyl 6'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-2'-carboxylate CAS No. 1203682-77-2

tert-butyl 6'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-2'-carboxylate

Cat. No.: B1381141
CAS No.: 1203682-77-2
M. Wt: 338.24 g/mol
InChI Key: CQNXYAZGLRIALR-UHFFFAOYSA-N
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Description

Tert-butyl 6'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-2'-carboxylate is a useful research compound. Its molecular formula is C16H20BrNO2 and its molecular weight is 338.24 g/mol. The purity is usually 95%.
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Biological Activity

tert-butyl 6'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-2'-carboxylate is a synthetic organic compound notable for its unique spirocyclic structure. With a molecular formula of C16H20BrNO2 and a molecular weight of approximately 338.25 g/mol, this compound has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including pharmacological properties, mechanisms of action, and comparisons with structurally similar compounds.

Preliminary Biological Activity

Research on the biological activity of this compound is still emerging. Preliminary studies suggest potential anti-cancer and anti-inflammatory activities, although specific targets and mechanisms remain largely undefined. Current investigations are focused on elucidating how this compound interacts with proteins and nucleic acids, which is crucial for understanding its pharmacokinetic properties and therapeutic applications .

Anti-Cancer Activity

Initial studies indicate that compounds with similar spirocyclic structures may exhibit cytotoxic effects against various cancer cell lines. For instance, spirocyclic isoquinolines have been shown to inhibit cell proliferation in breast and lung cancer models. While specific data on this compound is limited, its structural similarities suggest it could possess comparable activities.

Anti-Inflammatory Effects

The anti-inflammatory potential of this compound is another area of interest. Compounds featuring isoquinoline structures are often associated with modulation of inflammatory pathways. Further research is needed to establish the extent of this compound's efficacy in reducing inflammation markers in vitro and in vivo.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with structurally similar compounds is essential:

Compound NameMolecular FormulaUnique Features
6-Bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]C15H17BrNLacks carboxylate group; simpler structure
tert-butyl 6-bromoisoquinoline-2-carboxylateC16H18BrNO2No spirocyclic structure; different ring system
N-benzyl-6-bromoisoquinolin-2(1H)-oneC17H16BrNContains a benzyl substituent; no spirocyclic feature

This table illustrates that this compound is unique due to its combination of spirocyclic structure and functional groups, which may enhance its biological activity.

Future Research Directions

Ongoing research efforts should focus on:

  • Mechanistic Studies : Detailed investigations into the mechanisms by which this compound affects cellular pathways.
  • In Vivo Studies : Testing its efficacy in animal models to ascertain therapeutic potential.
  • Structure-Activity Relationship (SAR) : Exploring modifications to the chemical structure to enhance potency and selectivity against specific targets.

Properties

IUPAC Name

tert-butyl 6-bromospiro[1,3-dihydroisoquinoline-4,1'-cyclopropane]-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BrNO2/c1-15(2,3)20-14(19)18-9-11-4-5-12(17)8-13(11)16(10-18)6-7-16/h4-5,8H,6-7,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQNXYAZGLRIALR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C=C(C=C2)Br)C3(C1)CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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